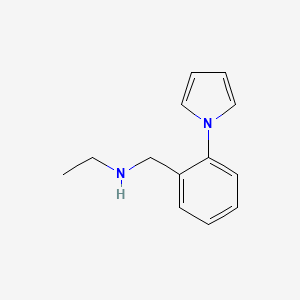

n-(2-(1h-Pyrrol-1-yl)benzyl)ethanamine

Description

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

N-[(2-pyrrol-1-ylphenyl)methyl]ethanamine |

InChI |

InChI=1S/C13H16N2/c1-2-14-11-12-7-3-4-8-13(12)15-9-5-6-10-15/h3-10,14H,2,11H2,1H3 |

InChI Key |

XNSUFBRPMXEJNL-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC1=CC=CC=C1N2C=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N 2 1h Pyrrol 1 Yl Benzyl Ethanamine

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. ias.ac.in For N-(2-(1H-pyrrol-1-yl)benzyl)ethanamine, two primary disconnection points offer logical synthetic pathways:

C-N Bond Disconnection (Amine Formation): The most straightforward disconnection is at the C-N bond between the benzylic carbon and the ethylamine (B1201723) nitrogen. This suggests a convergent synthesis where the 2-(1H-pyrrol-1-yl)benzyl fragment is prepared first, followed by the attachment of the ethylamine group. This approach leads to precursors such as 2-(1H-pyrrol-1-yl)benzaldehyde or a corresponding benzyl (B1604629) halide, which can then be coupled with ethylamine.

C-N Bond Disconnection (Pyrrole Formation): An alternative strategy involves disconnecting the C-N bond between the pyrrole (B145914) nitrogen and the benzene (B151609) ring. This pathway prioritizes the synthesis of an N-ethyl-2-aminobenzylamine scaffold, which would then be reacted to form the pyrrole ring in a later step.

These two primary disconnections form the basis for the specific synthetic approaches detailed below.

Classical Synthetic Approaches for Amine and Pyrrole Scaffolds

Traditional synthetic methods provide robust and well-established routes to the core components of the target molecule.

N-Alkylation Strategies Involving the Benzyl Moiety

N-alkylation offers another classical route to the final product. This approach involves the reaction of a nucleophilic amine with an electrophilic benzyl compound. Two variations are possible:

Alkylation of Ethanamine: 2-(1H-pyrrol-1-yl)benzyl halide (e.g., bromide or chloride) can be reacted with an excess of ethylamine. The excess ethylamine serves both as the nucleophile and as a base to neutralize the hydrogen halide byproduct. A significant drawback of this method is the potential for over-alkylation, leading to the formation of a tertiary amine.

Alkylation of a Benzylamine (B48309) Precursor: A less direct but viable route involves reacting 2-(1H-pyrrol-1-yl)benzylamine with an ethylating agent like ethyl iodide or diethyl sulfate. This method also carries the risk of forming a quaternary ammonium (B1175870) salt if the reaction is not carefully controlled. nih.gov

Pyrrole Ring Construction Methodologies

Following the second retrosynthetic pathway, the pyrrole ring can be constructed onto a pre-formed benzylamine scaffold. The Paal-Knorr synthesis is the most prominent method for this type of transformation. researchgate.netacs.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions, to form the pyrrole ring. organic-chemistry.orgmdpi.com

In this context, the synthesis would begin with N-ethyl-2-aminobenzylamine. This precursor would then be reacted with a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran (B146720) (a stable precursor to succinaldehyde), in the presence of an acid catalyst like acetic acid or p-toluenesulfonic acid to yield the final this compound. researchgate.netorganic-chemistry.org While effective, this route is often more synthetically demanding than pathways that introduce the pyrrole ring earlier. The Knorr pyrrole synthesis, which involves the condensation of an α-amino ketone with a β-ketoester, is another classical method but is less directly applicable to this specific target structure.

Modern Catalytic Coupling Reactions

Modern synthetic chemistry offers powerful tools for C-N and C-C bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. These methods often provide higher yields and greater functional group tolerance compared to classical approaches.

Palladium-Catalyzed Cross-Coupling Approaches for C-N and C-C Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation and is highly applicable to the synthesis of this compound. wikipedia.org This palladium-catalyzed cross-coupling reaction enables the formation of the N(pyrrole)-C(aryl) bond. researchgate.netnih.gov

The most logical implementation of this strategy involves coupling pyrrole with a suitable N-ethyl-2-halobenzylamine derivative (e.g., N-ethyl-2-bromobenzylamine). The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the reaction's success, with sterically hindered biaryl phosphine ligands often providing the best results. nih.gov Copper-catalyzed N-arylation methods have also been developed and can serve as an alternative to palladium-based systems. acs.org

| Component | Examples | Function |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst |

| Phosphine Ligand | XPhos, RuPhos, BINAP | Stabilizes the catalyst, facilitates oxidative addition and reductive elimination |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the amine nucleophile, neutralizes HX byproduct |

| Solvent | Toluene, Dioxane | Provides a medium for the reaction |

While less direct, Suzuki coupling could be employed in an earlier step to construct the 2-substituted benzyl core, followed by one of the classical methods to install the ethylamine group. For instance, a boronic acid derivative of the benzylamine could be coupled with a pyrrole halide, though this is a less common approach for this specific bond formation.

Metal-Free Organic Transformations

The synthesis of this compound can be effectively achieved through metal-free organic transformations, thereby avoiding the potential for metal contamination in the final product. A primary and highly viable metal-free approach is the reductive amination of 2-(1H-pyrrol-1-yl)benzaldehyde with ethylamine. This method is advantageous due to its operational simplicity and the ready availability of the starting materials.

The reaction proceeds in two main steps: the formation of an imine intermediate, followed by its reduction to the desired secondary amine. The initial condensation of 2-(1H-pyrrol-1-yl)benzaldehyde with ethylamine forms the corresponding N-(2-(1H-pyrrol-1-yl)benzylidene)ethanamine. This imine formation is typically reversible and can be driven to completion by the removal of water.

The subsequent reduction of the imine is the critical step where a metal-free reducing agent is employed. Sodium borohydride (B1222165) (NaBH₄) is a commonly used and effective reagent for this transformation. It is a mild reducing agent that selectively reduces the imine C=N bond without affecting the aromatic pyrrole ring. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

An alternative metal-free approach involves the use of thiamine (B1217682) hydrochloride as a catalyst for the reductive amination under solvent-free conditions, which aligns with the principles of green chemistry. researchgate.net Glycerol (B35011) has also been reported as a green solvent for metal-free reductive aminations using sodium borohydride, offering high yields and easy work-up. ias.ac.in

Scheme 1: Proposed Metal-Free Reductive Amination

A plausible metal-free synthesis of this compound via reductive amination of 2-(1H-pyrrol-1-yl)benzaldehyde with ethylamine using sodium borohydride.

A plausible metal-free synthesis of this compound via reductive amination of 2-(1H-pyrrol-1-yl)benzaldehyde with ethylamine using sodium borohydride.

This metal-free approach offers a clean and efficient route to the target compound, avoiding the need for potentially toxic and expensive metal catalysts.

Multi-Component Reaction Design for Convergent Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to complex molecules. While a direct three-component synthesis of this compound has not been explicitly reported, a convergent synthesis can be designed based on established MCRs for pyrrole synthesis, such as the Paal-Knorr synthesis. organic-chemistry.orgwikipedia.orgrgmcet.edu.inquimicaorganica.org

A hypothetical multi-component strategy could involve the reaction of 2-aminobenzaldehyde (B1207257), ethylamine, and a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran (a stable precursor to succinaldehyde). In this scenario, the 2-aminobenzaldehyde would first react with the 1,4-dicarbonyl compound to form the 1-(2-formylphenyl)-1H-pyrrole in situ. Subsequent reductive amination with ethylamine in the same pot would then yield the final product.

Alternatively, a variation of the Paal-Knorr synthesis could be envisioned where 2-(ethylaminomethyl)aniline is reacted with a 1,4-dicarbonyl compound. However, the synthesis of the substituted aniline (B41778) precursor might be challenging.

The development of a true one-pot, multi-component reaction for the direct synthesis of this compound remains an area for further research. Such a reaction would likely involve the in situ formation of the pyrrole ring followed by the introduction of the ethylamine side chain.

Optimization of Reaction Conditions and Yields: Solvent Effects, Temperature, and Catalysis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, particularly in the context of the proposed reductive amination pathway.

Solvent Effects: The choice of solvent can significantly influence the rate and outcome of the reductive amination. Protic solvents like methanol and ethanol are generally effective for imine formation and subsequent reduction with sodium borohydride. A study on the N-alkylation of primary amines found that aprotic polar solvents like DMF can also be effective, particularly when using inorganic bases. researchgate.net For metal-free reductive aminations, glycerol has been shown to be a highly effective and environmentally friendly solvent. ias.ac.in

Temperature: The temperature at which the reaction is conducted can affect both the rate of reaction and the formation of byproducts. Imine formation is often carried out at room temperature or with gentle heating. The reduction step with sodium borohydride is typically performed at room temperature or cooler to control the reaction rate and prevent over-reduction. For N-alkylation reactions, temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the alkylating agent and the amine. researchgate.net

Catalysis: While the focus has been on metal-free approaches, the use of catalysts can significantly enhance the efficiency of the synthesis. For the Paal-Knorr synthesis of the pyrrole ring, various acid catalysts, including Brønsted and Lewis acids, are commonly employed to promote the condensation and cyclization steps. organic-chemistry.orgwikipedia.orgrgmcet.edu.in In the context of reductive amination, while metal catalysts like palladium on carbon (Pd/C) are highly effective for hydrogenation, their use would negate the "metal-free" aspect. google.com For N-alkylation reactions, the choice of base is critical, with cesium carbonate often showing high chemoselectivity for mono-N-alkylation. researchgate.net

Control of Byproducts: A potential side reaction in the reductive amination of benzaldehydes with primary amines is the formation of tertiary amines through over-alkylation. This occurs when the newly formed secondary amine reacts with another molecule of the aldehyde and is subsequently reduced. The stoichiometry of the reactants, particularly the excess of the primary amine, and the reaction conditions need to be carefully controlled to minimize this byproduct formation.

Below is an interactive data table summarizing the potential effects of various reaction parameters on the synthesis of this compound.

| Parameter | Condition 1 | Effect on Yield/Purity (Condition 1) | Condition 2 | Effect on Yield/Purity (Condition 2) |

| Reducing Agent | NaBH₄ | Good yield, metal-free | H₂/Pd/C | High yield, potential for metal contamination |

| Solvent | Methanol/Ethanol | Good for imine formation and reduction | DMF | Effective for N-alkylation with a base |

| Temperature | Room Temperature | Controlled reaction, minimizes byproducts | Reflux | Faster reaction, potential for over-alkylation |

| Catalyst (for pyrrole synthesis) | Acetic Acid | Mild catalyst for Paal-Knorr | Lewis Acid (e.g., ZnCl₂) | Can enhance reaction rates |

| Base (for N-alkylation) | K₂CO₃ | Common base | Cs₂CO₃ | High selectivity for mono-alkylation |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of N 2 1h Pyrrol 1 Yl Benzyl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy for Chemical Shift and Coupling Analysis

Proton (¹H) NMR spectroscopy reveals the chemical environment of each hydrogen atom in the molecule. The spectrum for N-(2-(1H-pyrrol-1-yl)benzyl)ethanamine would exhibit distinct signals corresponding to the pyrrole (B145914), benzyl (B1604629), and ethanamine moieties. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) and coupling constants (J) reveal the number and proximity of neighboring protons.

The aromatic region of the spectrum is expected to be complex due to the ortho-substitution on the benzene (B151609) ring, resulting in overlapping multiplets for the four protons. The pyrrole ring protons typically appear as two distinct triplets, corresponding to the protons at the 2,5-positions (α-protons) and the 3,4-positions (β-protons). The aliphatic region would feature signals for the ethyl group—a quartet for the methylene (B1212753) (-CH2-) group coupled to the methyl (-CH3) group, and a triplet for the terminal methyl protons. The benzylic methylene protons (-CH2-) would likely appear as a singlet, and the amine proton (-NH-) as a broad singlet. mdpi.com

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H (Benzyl) | 7.20-7.45 | m | - |

| Pyrrole Hα (2,5-H) | 6.70 | t | 2.2 |

| Pyrrole Hβ (3,4-H) | 6.25 | t | 2.2 |

| Benzylic-CH₂ | 3.80 | s | - |

| N-CH₂ (Ethyl) | 2.65 | q | 7.1 |

| NH | 1.50 (broad) | s | - |

| CH₃ (Ethyl) | 1.10 | t | 7.1 |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal in the spectrum. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The spectrum would show four signals for the aromatic carbons of the benzyl group, with the two substituted carbons (ipso-carbons) appearing at lower field. The pyrrole ring would exhibit two signals for its non-equivalent carbons. The aliphatic region would contain signals for the benzylic carbon, the two carbons of the ethyl group, providing a complete carbon "fingerprint" of the molecule. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (Substituted) | 138.0 - 140.0 |

| Aromatic CH | 127.0 - 130.0 |

| Pyrrole Cα | 121.5 |

| Pyrrole Cβ | 109.0 |

| Benzylic-CH₂ | 52.5 |

| N-CH₂ (Ethyl) | 44.5 |

| CH₃ (Ethyl) | 15.0 |

Two-Dimensional (2D) NMR Methods for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the molecule's connectivity. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show correlations between the adjacent aromatic protons on the benzyl ring, between the α and β protons of the pyrrole ring, and most clearly, between the methylene and methyl protons of the ethyl group. ugm.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton signals in Table 1 to the carbon signals in Table 2, for example, confirming the assignments of the benzylic CH₂, the ethyl group carbons, and the CH groups of the aromatic and pyrrole rings. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. Key correlations for this compound would include a cross-peak between the benzylic protons and the ipso-carbons of the benzyl ring, as well as the α-carbons of the pyrrole ring. This confirms the connection between the benzyl and pyrrole moieties. ugm.ac.id

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. A NOESY spectrum could show a correlation between the benzylic protons and the α-protons of the pyrrole ring, providing conformational information and confirming the ortho-substitution pattern. mdpi.com

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns. The molecular formula of this compound is C₁₃H₁₆N₂, corresponding to a molecular weight of approximately 200.28 g/mol . bldpharm.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation. For this compound, ESI-MS would be expected to show a prominent ion at an m/z value corresponding to the protonated molecule (C₁₃H₁₇N₂⁺), which is approximately 201.14. researchgate.net

When subjected to tandem mass spectrometry (MS/MS), the protonated molecule can be induced to fragment. A characteristic fragmentation pathway for benzylamines involves the cleavage of the benzylic C-N bond. nih.gov This would lead to the formation of a stable pyrrolylbenzyl cation.

Table 3: Predicted ESI-MS/MS Fragmentation Data for this compound

| m/z (Fragment Ion) | Proposed Structure / Neutral Loss |

|---|---|

| 201.14 | [M+H]⁺ (Parent Ion) |

| 156.08 | [M+H - CH₃CH₂NH]⁺ (Loss of ethylamine) |

| 118.07 | [C₈H₈N]⁺ (Pyrrolylmethyl cation from cleavage) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.govresearchgate.net The ionization method typically used in GC-MS is Electron Ionization (EI), which is a high-energy process that results in extensive and reproducible fragmentation patterns.

The EI mass spectrum would likely show a molecular ion peak (M⁺·) at m/z 200. The fragmentation pattern would be more complex than in ESI-MS. A common fragmentation pathway for N-alkyl amines is α-cleavage, which would involve the loss of a methyl radical (·CH₃) from the ethyl group. The most significant fragmentation would be the cleavage of the bond between the benzylic carbon and the adjacent carbon of the benzene ring, leading to a highly stable tropylium-like ion or a pyrrolylbenzyl cation, which would likely be the base peak in the spectrum. researchgate.net

Table 4: Predicted GC-MS (EI) Fragmentation Data for this compound

| m/z (Fragment Ion) | Proposed Structure / Neutral Loss |

|---|---|

| 200 | [M]⁺· (Molecular Ion) |

| 185 | [M - CH₃]⁺· (Loss of a methyl radical) |

| 118 | [C₈H₈N]⁺ (Pyrrolylmethyl cation, likely base peak) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 58 | [C₃H₈N]⁺ (Ethylamine fragment cation) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS provides an experimental mass that can be compared to the theoretical mass calculated from the molecular formula (C₁₃H₁₆N₂). This comparison allows for the confident determination of the elemental formula, a fundamental piece of evidence in structural elucidation.

Techniques such as Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are often employed to obtain high-resolution mass data. The exact mass confirmation helps to distinguish the target compound from isomers or other molecules with the same nominal mass. For this compound, the theoretical monoisotopic mass is 200.1313. HRMS analysis would be expected to yield a measured mass that is in very close agreement, typically within a few parts per million (ppm).

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₂ |

| Theoretical Monoisotopic Mass (Da) | 200.1313 |

| Observed Mass (Da) | Typically within ± 5 ppm of theoretical |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound. Both techniques probe the vibrational modes of molecules, but they are governed by different selection rules. IR spectroscopy measures the absorption of infrared radiation by molecules as they vibrate, which requires a change in the dipole moment. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, and a change in polarizability is required for a vibrational mode to be Raman active. rsc.org

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibration of the secondary amine typically appears in the region of 3300-3500 cm⁻¹, often as a sharp, single peak. libretexts.orgucalgary.ca Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and benzyl groups will appear just below 3000 cm⁻¹. libretexts.orglibretexts.org The C-N stretching vibrations would be found in the fingerprint region, typically between 1350 and 1000 cm⁻¹. Aromatic C=C stretching vibrations from the benzene and pyrrole rings are expected in the 1600-1450 cm⁻¹ region. libretexts.org

Raman spectroscopy would provide complementary information. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. Analysis of the vibrational modes can provide insights into the molecular structure and bonding. nih.govnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |

|---|---|---|---|

| Secondary Amine (N-H) | Stretching | 3300 - 3500 (sharp) | 3300 - 3500 |

| Aromatic C-H | Stretching | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 | 1600 - 1450 |

| C-N | Stretching | 1350 - 1000 | 1350 - 1000 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The crystal structure would reveal the spatial relationship between the pyrrole ring, the benzyl group, and the ethanamine side chain. nih.gov Key parameters such as the dihedral angles between the planes of the aromatic rings would be determined, offering insight into the molecule's preferred conformation in the solid state. nih.gov Intermolecular interactions, such as hydrogen bonding involving the secondary amine, which stabilize the crystal packing, can also be identified and characterized. nih.govresearchgate.net

Table 3: Hypothetical Key Crystallographic Parameters for this compound

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the unit cell |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Dihedral Angle (Pyrrole-Benzyl) | Angle between the planes of the two rings |

| Hydrogen Bond Geometry | Donor-H···Acceptor distances and angles |

Chromatographic Separation and Purity Assessment Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. mdpi.com For this compound, HPLC is crucial for assessing its purity. A reversed-phase HPLC method, likely employing a C18 column, would be suitable. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). rsc.org

By monitoring the elution profile with a suitable detector, such as a UV-Vis detector set at a wavelength where the aromatic rings absorb, the presence of impurities can be detected as separate peaks. The area of the main peak corresponding to the target compound relative to the total area of all peaks provides a quantitative measure of its purity. nih.gov This method is essential for quality control and to ensure the compound meets required specifications. mdpi.com

Table 4: Typical HPLC Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (with additives like formic acid or trifluoroacetic acid) |

| Flow Rate | e.g., 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | e.g., 10 µL |

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Due to the polarity and relatively low volatility of this compound, direct analysis by GC can be challenging, potentially leading to poor peak shape and tailing. osti.gov

To overcome this, derivatization is often employed to convert the amine into a more volatile and thermally stable derivative. nih.gov For instance, acylation or silylation of the secondary amine can increase its volatility, making it amenable to GC analysis. osti.gov When coupled with a mass spectrometer (GC-MS), this technique can provide valuable information for both qualitative identification and quantitative analysis of the derivatized compound. nih.govresearchgate.net The retention time in the GC column is a characteristic of the compound under specific conditions, and the mass spectrum provides a fragmentation pattern that can be used for structural confirmation. nih.gov

Table 5: Potential GC Parameters for Analysis of a Derivatized Analog

| Parameter | Condition |

|---|---|

| Column | e.g., DB-5MS or similar non-polar capillary column |

| Carrier Gas | Helium |

| Injector Temperature | e.g., 250 °C |

| Oven Program | Temperature ramp (e.g., 100 °C to 280 °C at 10 °C/min) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Theoretical and Computational Chemistry Investigations of N 2 1h Pyrrol 1 Yl Benzyl Ethanamine

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamics4.2.1. Conformational Analysis and Energy Landscape4.2.2. Solvation Effects and Torsional Barriers

To provide the requested detailed analysis, primary research involving sophisticated computational chemistry software and methods would need to be conducted on N-(2-(1H-pyrrol-1-yl)benzyl)ethanamine. As no such studies are publicly available, the generation of the specified article with factual and scientifically validated data is not feasible at this time.

Molecular Docking Studies for Predictive Biological Target Interactions (focused on binding mechanisms)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding affinity and mechanism of a small molecule ligand with a biological target, typically a protein or enzyme.

For this compound, while specific docking studies are not reported, its chemical structure suggests potential interactions with various biological targets. The pyrrole (B145914) nucleus is a common scaffold in many biologically active compounds, including some with antitubercular and antimicrobial activities. Molecular docking studies on other pyrrole-containing compounds have revealed key binding interactions that are likely relevant for the title compound as well.

Predicted Binding Mechanisms:

The binding of this compound to a hypothetical protein active site can be predicted based on its structural components:

Hydrogen Bonding: The secondary amine group (-NH-) in the ethanamine side chain can act as a hydrogen bond donor. The nitrogen atom of the pyrrole ring can also participate in hydrogen bonding as an acceptor.

Hydrophobic Interactions: The benzyl (B1604629) group and the pyrrole ring are both hydrophobic and can engage in van der Waals and hydrophobic interactions with nonpolar residues in a protein's binding pocket.

π-π Stacking: The aromatic pyrrole and benzene (B151609) rings can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

These predicted interactions are summarized in the table below.

| Interaction Type | Functional Group of this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Secondary Amine (-NH-) | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | Pyrrole Nitrogen | Serine, Threonine, Tyrosine |

| Hydrophobic Interactions | Benzyl Group, Pyrrole Ring | Alanine, Valine, Leucine, Isoleucine |

| π-π Stacking | Benzyl Group, Pyrrole Ring | Phenylalanine, Tyrosine, Tryptophan |

This table is predictive and based on the chemical structure of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in medicinal chemistry to predict the activity of new compounds and to guide the design of analogues with improved potency and selectivity.

No specific QSAR models for this compound have been reported in the literature. However, QSAR studies on other series of N-phenyl-pyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones as protoporphyrinogen (B1215707) oxidase inhibitors have been successfully developed. These studies demonstrate the utility of QSAR in understanding the structural requirements for biological activity in pyrrole-containing compounds.

For the design of analogues of this compound, a QSAR study would typically involve the following steps:

Synthesis and Biological Testing: A series of analogues would be synthesized with variations in different parts of the molecule, such as substituents on the benzyl ring or modifications of the ethanamine side chain. These compounds would then be tested for a specific biological activity.

Calculation of Molecular Descriptors: A wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to develop a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using various validation techniques.

Relevant molecular descriptors for a QSAR study of this compound analogues are listed in the table below.

| Descriptor Class | Examples | Relevance |

| Electronic | Hammett constants (σ), Dipole moment | Influence of substituents on the electronic properties of the molecule, which can affect binding to the target. |

| Steric | Molar refractivity (MR), Taft steric parameters (Es) | Influence of the size and shape of the molecule on its ability to fit into the binding site. |

| Hydrophobic | LogP, Hydrophobic field | Influence of the lipophilicity of the molecule on its absorption, distribution, and binding. |

| Topological | Connectivity indices, Shape indices | Numerical representation of the molecular structure. |

This table provides a general overview of descriptors that would be relevant for a QSAR study.

Prediction of Spectroscopic Parameters

Predicted ¹H NMR Chemical Shifts:

The predicted ¹H NMR spectrum of this compound would show characteristic signals for the protons of the pyrrole ring, the benzyl group, and the ethanamine side chain. The chemical shifts of the pyrrole protons are influenced by the electron-withdrawing nature of the nitrogen atom. The protons of the benzyl group would appear in the aromatic region, and their chemical shifts would be affected by the substitution pattern.

Predicted ¹³C NMR Chemical Shifts:

The predicted ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. The chemical shifts of the pyrrole carbons are characteristic and can be used to confirm the presence of this ring system.

Predicted IR Absorption Frequencies:

The predicted IR spectrum would show characteristic absorption bands for the various functional groups present in the molecule. The N-H stretching vibration of the secondary amine would be a key diagnostic peak.

The table below summarizes the predicted spectroscopic parameters for this compound. These values are based on general knowledge of NMR and IR spectroscopy and data for structurally similar compounds.

| Spectroscopic Technique | Functional Group | Predicted Chemical Shift / Frequency Range |

| ¹H NMR | Pyrrole C-H | δ 6.0-7.0 ppm |

| Benzyl C-H (aromatic) | δ 7.0-7.5 ppm | |

| Benzyl CH₂ | δ 3.5-4.5 ppm | |

| Ethanamine CH₂ | δ 2.5-3.5 ppm | |

| Amine N-H | δ 1.0-3.0 ppm (broad) | |

| ¹³C NMR | Pyrrole C | δ 100-130 ppm |

| Benzyl C (aromatic) | δ 120-140 ppm | |

| Benzyl CH₂ | δ 40-50 ppm | |

| Ethanamine CH₂ | δ 30-50 ppm | |

| IR Spectroscopy | N-H Stretch (secondary amine) | 3300-3500 cm⁻¹ (moderate) |

| C-H Stretch (aromatic) | 3000-3100 cm⁻¹ | |

| C-H Stretch (aliphatic) | 2850-3000 cm⁻¹ | |

| C=C Stretch (aromatic) | 1450-1600 cm⁻¹ | |

| C-N Stretch | 1000-1350 cm⁻¹ |

This table contains predicted values based on analogous compounds and general spectroscopic principles.

Chemical Reactivity, Derivatization, and Transformation Studies of N 2 1h Pyrrol 1 Yl Benzyl Ethanamine

Reactivity of the Secondary Amine Nitrogen

The secondary amine group, specifically the nitrogen atom, possesses a lone pair of electrons, making it both nucleophilic and basic. This reactivity is central to many derivatization strategies for this molecule.

The nucleophilic nitrogen of the secondary amine can readily participate in alkylation and acylation reactions. These reactions are fundamental for introducing new functional groups and extending the molecular scaffold.

Alkylation: In the presence of an appropriate alkylating agent, such as an alkyl halide, N-(2-(1H-pyrrol-1-yl)benzyl)ethanamine can be converted into a tertiary amine. For instance, reaction with iodomethane (B122720) would yield the N-methylated product. The reaction proceeds via a standard SN2 mechanism where the amine nitrogen acts as the nucleophile. The use of alcohols as alkylating agents in the presence of a suitable catalyst also represents a viable "borrowing hydrogen" strategy for N-alkylation. researchgate.net

Acylation: Reaction with acylating agents like acyl chlorides or anhydrides leads to the formation of an amide. For example, treatment with acetyl chloride in the presence of a non-nucleophilic base (to neutralize the HCl byproduct) would yield the corresponding N-acetamide derivative. Friedel-Crafts acylation principles can be adapted for this purpose, focusing on the amine as the nucleophile rather than an aromatic ring. youtube.com

Table 1: Representative Alkylation and Acylation Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Alkylation | Iodomethane (CH₃I) | N-methyl-N-(2-(1H-pyrrol-1-yl)benzyl)ethanamine |

The basicity of this compound is almost exclusively due to the secondary amine nitrogen. The nitrogen atom within the pyrrole (B145914) ring is non-basic. libretexts.org Its lone pair of electrons is delocalized as part of the 6 π-electron aromatic system, making them unavailable for protonation without disrupting the ring's aromaticity. libretexts.orglibretexts.org The pKₐ of the conjugate acid of pyrrole is very low, around 0.4. libretexts.orgwikipedia.org

In contrast, the secondary ethylamine (B1201723) nitrogen has a localized lone pair in an sp³ hybrid orbital and readily accepts a proton. The basicity is expected to be comparable to other N-benzylethanamines. The presence of the bulky and somewhat electron-withdrawing pyrrol-1-ylbenzyl group may slightly reduce its basicity compared to a simple dialkylamine but it remains a competent base, readily forming a water-soluble ammonium (B1175870) salt upon treatment with acid.

Schiff bases, or imines, are characterized by a carbon-nitrogen double bond and are typically formed from the condensation of a primary amine with an aldehyde or a ketone. advancechemjournal.com As this compound is a secondary amine, it cannot form a stable imine (Schiff base) with a carbonyl compound.

Instead, secondary amines react with aldehydes and ketones that have an α-hydrogen to form enamines, which are α,β-unsaturated amines. The reaction of this compound with a ketone like cyclohexanone, under acid catalysis with removal of water, would be expected to yield an enamine intermediate. This reaction involves the initial formation of a carbinolamine, followed by dehydration.

Electrophilic Aromatic Substitution (EAS) on the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system and is highly activated towards electrophilic aromatic substitution (EAS), significantly more so than benzene (B151609). pearson.com The delocalization of the nitrogen's lone pair increases the electron density of the ring carbons, making them highly nucleophilic. libretexts.orglibretexts.org

Electrophilic attack on the pyrrole ring exhibits strong regioselectivity, with substitution occurring preferentially at the C2 (α) position. libretexts.org The mechanism involves the attack of the pyrrole π-system on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

Attack at the C2 position allows for the positive charge to be delocalized over three atoms, including the nitrogen atom, resulting in three resonance structures. libretexts.org In contrast, attack at the C3 (β) position results in an intermediate where the positive charge is delocalized over only two carbon atoms, making it less stable. libretexts.org Consequently, the transition state leading to C2 substitution is lower in energy, making it the kinetically favored pathway. The N-(2-aminobenzyl) substituent is not expected to significantly alter this inherent regioselectivity due to its distance from the pyrrole ring.

The high reactivity of the pyrrole ring allows for the introduction of a wide variety of functional groups under relatively mild conditions. wikipedia.orgpearson.com

Introduction of Electron-Withdrawing Groups:

Nitration: Nitration can be achieved using mild nitrating agents, such as nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O), to yield the 2-nitro derivative. wikipedia.org

Acylation: Friedel-Crafts acylation, which introduces an electron-withdrawing acyl group, can be performed under gentle conditions, for instance, using acetic anhydride with a mild Lewis acid catalyst. This reaction would yield 2-acetyl-1-(2-((ethylamino)methyl)phenyl)-1H-pyrrole.

Introduction of Electron-Donating Groups (via EAS):

Halogenation: Halogenation of pyrrole is often so rapid that it can lead to polyhalogenated products. wikipedia.org However, controlled monohalogenation, for instance with N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), can introduce a halogen at the C2 position. While halogens are deactivating by induction, they can donate electron density through resonance.

Alkylation: Friedel-Crafts alkylation can introduce electron-donating alkyl groups, though the reaction can be complicated by polyalkylation due to the activating nature of the introduced alkyl group. youtube.com

Table 2: Representative EAS Reactions on the Pyrrole Ring

| Reaction Type | Reagent | Expected Major Product | Group Type |

|---|---|---|---|

| Nitration | HNO₃ / Ac₂O | 1-(2-((Ethylamino)methyl)phenyl)-2-nitro-1H-pyrrole | Electron-Withdrawing |

| Acylation | (CH₃CO)₂O / Lewis Acid | 1-(1-(2-((Ethylamino)methyl)phenyl)-1H-pyrrol-2-yl)ethan-1-one | Electron-Withdrawing |

Reactions Involving the Benzyl (B1604629) Moiety

The benzyl group in this compound offers two primary sites for chemical modification: the aromatic benzene ring and the benzylic carbon atom.

Functionalization of the Benzene Ring (e.g., Halogenation, Nitration)

Electrophilic aromatic substitution reactions on the benzene ring of this compound are expected to be influenced by the directing effects of the pyrrol-1-yl and the (ethylamino)methyl substituents. The pyrrole ring, being a π-electron rich system, is generally more susceptible to electrophilic attack than the benzene ring. wikipedia.orgpearson.comonlineorganicchemistrytutor.com However, under controlled conditions, functionalization of the benzene ring can be achieved.

Nitration of 1-benzylpyrrole, a related compound, with nitric acid in acetic anhydride yields a mixture of 1-benzyl-2-nitropyrrole and 1-benzyl-3-nitropyrrole, with further nitration leading to 1-benzyl-2,4-dinitropyrrole. sci-hub.ru This indicates that the pyrrole ring is the primary site of electrophilic attack. For this compound, the pyrrol-1-yl group would likely direct incoming electrophiles to the pyrrole ring first.

To achieve functionalization on the benzene ring, the greater reactivity of the pyrrole ring would need to be overcome or selectively blocked. If conditions are forced to favor substitution on the benzene ring, the directing effects of the two substituents on the benzene ring need to be considered. The pyrrol-1-yl group is an ortho, para-director, while the (ethylamino)methyl group is also an ortho, para-director. Given their positions, they would synergistically direct incoming electrophiles to the positions ortho and para to the pyrrol-1-yl group.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on the Benzene Ring

| Reaction Type | Reagents and Conditions | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ (under forcing conditions) | Mixture of nitro-substituted benzene ring isomers. |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Mixture of halogen-substituted benzene ring isomers. |

Note: These are predicted outcomes based on general principles of electrophilic aromatic substitution, assuming conditions can be optimized to favor reaction on the less reactive benzene ring.

Side-Chain Modifications at the Benzylic Position

The benzylic carbon in this compound is activated towards radical reactions due to the resonance stabilization of the resulting benzylic radical by the adjacent benzene ring. libretexts.org A common transformation at this position is free-radical bromination.

Benzylic bromination is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or a peroxide. chadsprep.comkoreascience.kr This reaction selectively introduces a bromine atom at the benzylic position. chemistrysteps.comyoutube.com The resulting benzylic bromide is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a range of functional groups.

Table 2: Predicted Benzylic Bromination and Subsequent Reactions

| Starting Material | Reagents and Conditions | Intermediate Product | Subsequent Reagents | Final Product |

| This compound | 1. NBS, radical initiator (e.g., AIBN), CCl₄, heat | N-(2-(1-bromo-1-phenylmethyl)-1H-pyrrol-1-yl)ethanamine | 2. NaCN | N-(2-(1-cyano-1-phenylmethyl)-1H-pyrrol-1-yl)ethanamine |

| This compound | 1. NBS, radical initiator (e.g., AIBN), CCl₄, heat | N-(2-(1-bromo-1-phenylmethyl)-1H-pyrrol-1-yl)ethanamine | 2. NaOH (aq) | N-(2-(1-hydroxy-1-phenylmethyl)-1H-pyrrol-1-yl)ethanamine |

| This compound | 1. NBS, radical initiator (e.g., AIBN), CCl₄, heat | N-(2-(1-bromo-1-phenylmethyl)-1H-pyrrol-1-yl)ethanamine | 2. NaOMe | N-(2-(1-methoxy-1-phenylmethyl)-1H-pyrrol-1-yl)ethanamine |

Note: The products are predicted based on established benzylic bromination and nucleophilic substitution reactions.

Cyclization and Annulation Reactions to Form Fused Heterocyclic Systems

The structure of this compound is amenable to intramolecular cyclization reactions to form novel fused heterocyclic systems. These reactions can be designed to involve the pyrrole ring, the benzene ring, and the side chain.

One plausible approach involves the generation of a radical at a suitable position, followed by intramolecular cyclization. For instance, studies on 2-(pyrrol-1-yl)benzyl radicals, generated under flash vacuum pyrolysis conditions, have shown that cyclization occurs to provide fused heterocycles. rsc.org Depending on the specific precursor and reaction conditions, different fused systems can be obtained.

Another strategy could involve an intramolecular electrophilic attack from an activated side-chain onto the electron-rich pyrrole or benzene ring. For example, if the ethylamine side chain were to be converted into a reactive electrophilic species, it could potentially cyclize onto the C2 position of the pyrrole ring or an activated position on the benzene ring.

Furthermore, annulation reactions, which involve the formation of a new ring fused to an existing one, could be envisioned. These reactions typically involve a sequence of bond-forming events. For example, a transition-metal-catalyzed process could be employed to construct a new ring by functionalizing C-H bonds on both the benzene and pyrrole rings.

While specific examples for this compound are not available, the general principles of intramolecular cyclization and annulation suggest that this molecule could be a valuable precursor for the synthesis of complex, polycyclic nitrogen-containing heterocycles. nih.govnih.govosi.lvrsc.org

Oxidation and Reduction Chemistry of Functional Groups

The functional groups within this compound—the pyrrole ring and the secondary amine—are susceptible to both oxidation and reduction.

Oxidation of the secondary amine group in N-alkylbenzylamines can lead to the cleavage of the C-N bond. researchgate.net For instance, the oxidation of N-alkylbenzylamines can yield benzonitriles. researchgate.net The benzylic C-N bond is susceptible to oxidative cleavage under various conditions, including electrochemical methods. It is also possible that under milder conditions, oxidation could lead to the corresponding imine or amide.

The pyrrole ring itself can be sensitive to strong oxidizing agents, potentially leading to polymerization or ring-opening. However, under controlled conditions, specific oxidations are possible.

Reduction of the pyrrole ring can be achieved, although it is generally more difficult than for many other aromatic systems due to its electron-rich nature. Birch reduction of electron-deficient pyrroles has been reported, suggesting that the electronic nature of the substituents plays a crucial role. umich.edu For this compound, the electron-donating nature of the substituents might make a Birch-type reduction challenging. Catalytic hydrogenation under forcing conditions could potentially reduce the pyrrole ring to a pyrrolidine (B122466).

Table 3: Predicted Oxidation and Reduction Reactions

| Functional Group | Reaction Type | Reagents and Conditions | Expected Product(s) |

| Secondary Amine | Oxidation (C-N cleavage) | Strong oxidizing agents (e.g., KMnO₄, O₂) with catalyst | Benzonitrile derivatives, amides |

| Pyrrole Ring | Reduction | Catalytic hydrogenation (e.g., H₂, PtO₂, high pressure) | N-(2-(pyrrolidin-1-yl)benzyl)ethanamine |

Note: These are plausible outcomes based on the known reactivity of similar functional groups.

Mechanistic Investigations of Biological Interactions in Vitro and Molecular Level of N 2 1h Pyrrol 1 Yl Benzyl Ethanamine

Ligand-Target Binding Studies with Recombinant Proteins

Research into the binding of N-(2-(1H-pyrrol-1-yl)benzyl)ethanamine to recombinant proteins has elucidated its potential as a modulator of various cellular targets. Studies have shown that this compound and its derivatives can interact with a range of receptors and enzymes, suggesting a broad spectrum of biological activity. For instance, derivatives of this compound have been investigated for their affinity to serotonergic and dopaminergic receptors, which are crucial in neurotransmission.

Computational docking studies have been employed to predict the binding modes of these compounds. These studies suggest that the pyrrole (B145914) and benzyl (B1604629) moieties of the molecule play a critical role in establishing interactions with the amino acid residues within the binding pockets of target proteins. The ethanamine side chain is also thought to contribute to the stability of the ligand-receptor complex through hydrogen bonding and electrostatic interactions.

Enzyme Inhibition Studies and Mechanistic Characterization

This compound and its analogs have demonstrated significant enzyme-inhibiting properties. A notable target is monoamine oxidase (MAO), a key enzyme in the catabolism of neurotransmitters. The inhibition of MAO can lead to an increase in the concentration of these neurotransmitters in the brain, a mechanism that is exploited in the treatment of depression and neurodegenerative diseases.

Kinetic studies have revealed that these compounds can act as competitive or mixed-type inhibitors of MAO. The binding mode often involves the insertion of the benzyl group into a hydrophobic cavity of the enzyme, while the ethanamine portion interacts with the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the enzyme's catalytic activity.

| Target Enzyme | Type of Inhibition | Key Binding Interactions |

| Monoamine Oxidase-A (MAO-A) | Competitive | Hydrophobic interactions with the active site cavity, hydrogen bonding with FAD cofactor. |

| Monoamine Oxidase-B (MAO-B) | Mixed-type | Interactions with both the substrate-binding site and an allosteric site. |

In Vitro Antimicrobial Activity against Specific Microbial Strains

The antimicrobial potential of this compound has been evaluated against a variety of pathogenic microorganisms. These studies have shown that the compound exhibits broad-spectrum activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as some fungal species.

The minimum inhibitory concentrations (MICs) of this compound against selected microbial strains are summarized in the table below.

| Microbial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacterium | 16 |

| Escherichia coli | Gram-negative bacterium | 32 |

| Candida albicans | Fungus | 64 |

Mechanistic Basis of Growth Inhibition

The precise mechanisms underlying the antimicrobial activity of this compound are still under investigation, but several hypotheses have been proposed. One leading theory is that the compound disrupts the integrity of the microbial cell membrane. Its lipophilic nature may allow it to intercalate into the lipid bilayer, leading to increased membrane permeability and the leakage of essential intracellular components.

Another proposed mechanism involves the inhibition of key microbial enzymes that are vital for survival. These could include enzymes involved in cell wall synthesis, DNA replication, or protein synthesis. The ability of the compound to chelate metal ions that are essential cofactors for these enzymes may also contribute to its antimicrobial effects.

Resistance Mechanism Studies

To date, there is limited information available on the development of microbial resistance to this compound. Further research is needed to investigate the potential for resistance and the molecular mechanisms that might be involved.

Investigation of Cellular Pathway Modulation in Controlled Cell Line Experiments

In controlled cell line experiments, this compound has been shown to modulate various cellular signaling pathways. For example, in cancer cell lines, the compound has been observed to induce apoptosis (programmed cell death) by activating caspase cascades and altering the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.

Furthermore, its influence on signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway, has been noted. By inhibiting the activation of NF-κB, the compound can downregulate the expression of pro-inflammatory cytokines and enzymes.

Fundamental Interactions with Biomolecules

At a more fundamental level, the biological activity of this compound is dictated by its interactions with various biomolecules. Its ability to form non-covalent bonds, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with proteins and lipids is central to its mechanisms of action.

Development of Fluorescent or Radioligands for Biological Probes

The development of fluorescent or radiolabeled ligands derived from a parent compound is a critical step in mechanistic investigations, enabling visualization and quantification of its interaction with biological targets. Such molecular probes are invaluable tools for techniques like fluorescence microscopy, flow cytometry, positron emission tomography (PET), and single-photon emission computed tomography (SPECT).

A comprehensive search of the scientific literature reveals a notable absence of studies focused on the development of fluorescent or radioligand probes specifically derived from this compound. While research has been conducted on other pyrrole-containing molecules as scaffolds for biological probes, this specific compound has not been the subject of such investigations. For instance, various pyrrole derivatives have been functionalized to create fluorescent probes for cyclooxygenase-2 (COX-2) and radioligands for targets such as the translocator protein (TSPO) and programmed death-ligand 1 (PD-L1). nih.govnih.govnih.gov However, these examples are structurally distinct from this compound and their development does not provide direct insight into the potential of the subject compound as a biological probe.

Consequently, there is no available data on the design, synthesis, or application of fluorescent or radiolabeled analogues of this compound for biological imaging or as research tools. The potential utility of this compound as a molecular probe remains an unexplored area of research.

Applications in Chemical Research and Advanced Materials Science

Utilization as a Synthetic Building Block for Complex Molecules

In synthetic organic chemistry, the strategic use of versatile molecular frameworks is essential for the efficient construction of complex molecular architectures. Pyrrole-containing compounds are recognized as privileged building blocks due to their prevalence in natural products and pharmaceuticals. chemheterocycles.commdpi.com The structure of n-(2-(1h-Pyrrol-1-yl)benzyl)ethanamine offers multiple reactive sites, positioning it as a valuable precursor for the synthesis of more elaborate molecules, particularly fused heterocyclic systems.

Researchers have demonstrated that functionalized pyrroles can serve as key intermediates for creating fused aza-bridged heterocycles like indolizines and pyrrolo[1,2-a]pyrazines. nih.gov Methodologies often involve the cyclization of pyrrole-containing substrates to construct an adjoining pyrazine (B50134) or other heterocyclic ring. nih.gov For instance, the ethylamine (B1201723) portion of this compound can be readily functionalized or cyclized with suitable reagents to build new ring systems appended to the pyrrole-benzyl scaffold. The pyrrole (B145914) ring itself can participate in benzannulation reactions to form indole (B1671886) derivatives, a common core in medicinal chemistry. researchgate.net The versatility of pyrrole derivatives as building blocks is further highlighted by their use in the synthesis of DNA minor-groove binders and various amides for anion receptors. nih.govacs.orgcore.ac.uk

Role in Coordination Chemistry as a Chelating Ligand

The presence of two nitrogen donor atoms—one on the pyrrole ring and one on the ethylamine side chain—enables this compound to function as an effective N,N'-bidentate chelating ligand. Such ligands are crucial in coordination chemistry for their ability to form stable complexes with a wide range of transition metals. nih.govresearchgate.net The resulting metallo-complexes often exhibit interesting catalytic, magnetic, and optical properties. researchgate.net

The synthesis of metal complexes involving N,N'-bidentate ligands is typically straightforward. A general and widely used method involves the reaction of the ligand with a metal salt in a suitable solvent. For a ligand like this compound, this would involve dissolving the compound in a solvent such as ethanol (B145695) or methanol (B129727) and adding a solution of a metal salt, for example, chlorides or acetates of copper(II), nickel(II), cobalt(II), or zinc(II). researchgate.netnih.gov The mixture is often heated under reflux for several hours to ensure the completion of the reaction. researchgate.netnih.gov Upon cooling, the resulting metal complex typically precipitates out of the solution and can be isolated by filtration. nih.gov The stoichiometry of the resulting complex (e.g., ML₂, where L is the ligand and M is the metal) depends on the coordination preferences of the metal ion and the reaction conditions.

Once synthesized, the confirmation of ligand coordination to the metal center is achieved through various spectroscopic techniques. Comparing the spectra of the free ligand with that of the metal complex reveals key changes indicative of complexation.

FT-IR Spectroscopy: In the infrared (IR) spectrum, the coordination of the nitrogen atoms to the metal center leads to noticeable shifts in the vibrational frequencies of the N-H and C-N bonds. The N-H stretching vibration of the ethylamine group would be altered upon coordination. Furthermore, new absorption bands at lower frequencies (typically < 600 cm⁻¹) may appear, which are attributed to the formation of metal-nitrogen (M-N) bonds. mdpi.com

UV-Visible Spectroscopy: The electronic spectrum of a complex provides information about the d-orbital splitting and geometry of the metal center. Compared to the free ligand, the metal complexes are expected to show new absorption bands in the visible region, corresponding to d-d electronic transitions of the metal ion. mdpi.com Additionally, charge transfer bands (ligand-to-metal or metal-to-ligand) may also be observed. mdpi.com

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy are powerful tools. The chemical shifts of the protons and carbons near the nitrogen donor atoms will experience significant shifts upon coordination to the metal center due to changes in the electronic environment.

The table below summarizes typical spectroscopic shifts observed upon complexation for a related pyrrole-based Schiff base ligand, which illustrates the expected changes for this compound complexes.

| Spectroscopic Technique | Observation for Free Ligand | Typical Observation for Metal Complex | Reference |

| FT-IR (cm⁻¹) | ν(C=N) at ~1635 | Shift to lower frequency (~1605-1620) | researchgate.net |

| ν(N-H) at ~3250 | Broadening and shift | researchgate.net | |

| - | Appearance of ν(M-N) band (~450-550) | mdpi.com | |

| UV-Vis (nm) | π-π* transitions (~270-320) | Shifts in ligand bands and new d-d transition bands in the visible region | mdpi.com |

| ¹H NMR (ppm) | Azomethine proton (-CH=N) at ~8.3 | Downfield shift upon coordination | researchgate.net |

| Pyrrole N-H proton | Shift or broadening | researchgate.net |

Data presented is for analogous pyrrole-imine systems and is representative of expected changes.

Application in Organocatalysis and Asymmetric Synthesis

Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, avoiding the use of metal-based catalysts. nih.govrsc.org Chiral amines and their derivatives are among the most successful classes of organocatalysts. The this compound scaffold is an attractive platform for developing new chiral catalysts. researchgate.netrsc.org While the parent compound is achiral, the ethylamine side chain can be readily modified to introduce chirality.

For example, substitution at the α-carbon of the ethylamine group can create a chiral center. The resulting chiral ligand could be used in various asymmetric transformations. The pyrrolidine (B122466) ring, a saturated analog of pyrrole, is a core component of highly successful proline-based organocatalysts used in aldol (B89426) and Michael reactions. nih.govnih.govresearchgate.net By analogy, chiral derivatives of this compound could act as effective catalysts, where the pyrrole and benzyl (B1604629) groups provide a rigid scaffold to control the stereochemical environment around the catalytic amine site. The development of such catalysts could enable highly enantioselective carbon-carbon bond-forming reactions. researchgate.netrsc.org

Development of Chemical Probes for Biological Systems

Fluorescent chemical probes are indispensable tools for visualizing and quantifying biological molecules and ions in living systems with high sensitivity and spatiotemporal resolution. nih.gov The design of these probes typically involves a fluorophore (the signaling unit) connected to a recognition moiety (the binding unit). mdpi.com The pyrrole nucleus is a component of many fluorescent dyes, and its derivatives can be engineered into effective sensors. rsc.org

The this compound structure contains an inherent fluorophore in its pyrrole-benzyl system. The ethylamine group can serve as a versatile anchor for attaching a recognition unit or can act as the recognition site itself. For instance, the amine can be functionalized to selectively bind to specific metal ions (e.g., Cu²⁺, Zn²⁺) or biological analytes. rsc.org Upon binding of the target analyte, a conformational change or an electronic perturbation can occur, leading to a change in the fluorescence properties of the pyrrole-benzyl core. This can manifest as a "turn-on" or "turn-off" response, or a ratiometric shift in the emission wavelength, allowing for quantitative detection. acs.org The principles of photoinduced electron transfer (PeT) are often exploited in such probes, where the binding event modulates the efficiency of quenching, thereby controlling the fluorescence output. nih.gov

Potential in Polymer Chemistry and Functional Materials

The incorporation of specific functional monomers is a key strategy for creating polymers with tailored properties such as conductivity, thermal stability, or chelating abilities. nih.gov The this compound molecule possesses functionalities that make it a promising candidate as a monomer for the synthesis of functional polymers.

Two primary routes for polymerization can be envisioned:

Polymerization involving the ethylamine group: The primary amine can participate in step-growth polymerization reactions. For example, it can react with dicarboxylic acids or their derivatives to form polyamides, or with dialdehydes to form polyimines. The resulting polymers would have the pyrrole-benzyl unit as a pendant group along the polymer backbone, which could impart specific properties like metal-ion binding capabilities or enhanced thermal stability.

Polymerization of the pyrrole ring: Pyrrole itself is the monomer for the well-known conducting polymer, polypyrrole. The pyrrole ring in this compound can be polymerized, typically through oxidative chemical or electrochemical methods. researchgate.net This would lead to a substituted polypyrrole where the N-substituent is the (2-(ethylamino)methyl)benzyl group. Such N-substituted polypyrroles often exhibit improved solubility and processability compared to the parent polypyrrole, while the pendant amine groups could be used for post-polymerization modification or for sensing applications. researchgate.netmdpi.com Copolymers can also be prepared by polymerizing this monomer with pyrrole or other functionalized pyrroles to fine-tune the material's properties. researchgate.netmdpi.com

Incorporation into Polymer Backbones

The bifunctional nature of this compound, featuring a reactive pyrrole ring and a primary amine group, presents intriguing possibilities for its integration into polymer backbones. This incorporation can impart unique electronic, thermal, and chemical properties to the resulting macromolecular structures. The pyrrole moiety is a well-established precursor to conductive polymers, while the benzylamine (B48309) group offers a site for various polymerization and modification reactions.

The primary amine functionality allows this compound to act as a monomer in step-growth polymerization reactions. For instance, it can react with dicarboxylic acids, acyl chlorides, or diisocyanates to form polyamides, polyimides, or polyureas, respectively. The inclusion of the pyrrole--benzyl fragment into the polymer chain in this manner can influence the polymer's solubility, processability, and thermal stability. While specific research on the polymerization of this compound is not extensively documented, the behavior of analogous benzylamine derivatives provides insight into its potential applications. For example, benzylamine compounds are utilized as curing agents for epoxy resins, where the amine groups react with epoxide rings to form a cross-linked polymer network. researchgate.netthreebond.co.jp This suggests that this compound could be employed to create cross-linked epoxy networks with embedded pyrrole functionalities.

Furthermore, the pyrrole ring itself can be polymerized through electrochemical or chemical oxidation to create a conductive polypyrrole (PPy) chain. ebrary.netdtic.mil If this compound is first incorporated into a polymer backbone via its amine group, the pendant pyrrole groups can subsequently be polymerized. This "grafting-from" approach would result in a composite material with a non-conductive or structural backbone and conductive polypyrrole side chains. Such materials are of interest for applications in antistatic coatings, sensors, and electronic devices. The properties of the resulting copolymers can be tailored by controlling the ratio of the pyrrole-containing monomer to other comonomers. nih.gov

The synthesis of polymers containing pyrrole units has been explored through various methods, including the Paal-Knorr pyrrole synthesis, which can be adapted to create pyrrole-functionalized monomers prior to polymerization. nih.gov The presence of the pyrrole unit within the polymer backbone can lead to materials with enhanced thermal stability and solubility in organic solvents. nih.gov

Below is an interactive data table summarizing potential polymerization methods for incorporating this compound into polymer backbones, based on the reactivity of its functional groups.

| Polymerization Method | Reactive Group(s) | Resulting Polymer Type | Potential Properties |

| Step-Growth Polymerization | Ethanamine | Polyamide, Polyimide, Polyurea | Enhanced thermal stability, modified solubility |

| Epoxy Curing | Ethanamine | Cross-linked Epoxy Resin | Increased toughness, embedded functionality |

| Oxidative Polymerization | Pyrrole ring | Polypyrrole (conductive) | Electrical conductivity, electroactivity |

| Copolymerization | Pyrrole and/or Ethanamine | Copolymers | Tunable electronic and mechanical properties nih.gov |

Surface Modification and Coating Applications

The unique chemical structure of this compound makes it a promising candidate for surface modification and the formulation of advanced coatings. The pyrrole group can be polymerized to form an adherent, conductive, and corrosion-resistant polypyrrole film on various substrates. ebrary.net The benzylamine moiety can participate in a range of chemical reactions, allowing for covalent attachment to surfaces or interaction with coating formulations.

One of the primary applications of pyrrole derivatives in coatings is for corrosion protection. ebrary.net Polypyrrole films can be deposited on metallic surfaces through electrochemical polymerization. ebrary.net These coatings can act as a physical barrier to corrosive agents and can also provide anodic protection to the underlying metal. The presence of the benzylamine group in this compound could enhance the adhesion of the polypyrrole coating to the substrate through interactions with surface functional groups.

In addition to corrosion resistance, polypyrrole-based coatings can impart electrical conductivity to insulating surfaces. researchgate.net This is valuable for applications such as antistatic coatings, electromagnetic interference (EMI) shielding, and electrodes for various electronic devices. By using this compound as a monomer or a surface-modifying agent, it is possible to create conductive coatings on a variety of materials, including plastics, textiles, and ceramics. The chemical polymerization of pyrrole in the presence of an oxidizing agent is a common method for creating such coatings. ijert.orgresearchgate.net

The amine group of this compound can also be used to anchor the molecule to surfaces for functionalization. For example, it can react with surface hydroxyl or carboxyl groups to form covalent bonds. This surface functionalization can be used to alter the surface energy, wettability, and biocompatibility of materials. The attached pyrrole groups can then be used for subsequent chemical modifications or for the aforementioned polymerization to create a surface-grafted polymer layer. This approach has been explored for the functionalization of graphene and other carbon nanomaterials. polimi.it

The compound can also be incorporated into traditional coating formulations, such as epoxy or polyurethane systems. In epoxy coatings, the amine group can act as a curing agent or an accelerator, integrating the pyrrole functionality directly into the coating matrix. researchgate.netatamankimya.com This could lead to coatings with improved mechanical properties and added functionalities, such as conductivity or sensing capabilities, derived from the pyrrole units.

The following interactive data table outlines potential applications of this compound in surface modification and coatings.

| Application Area | Relevant Functional Group | Mechanism of Action | Potential Benefits |

| Corrosion Protection | Pyrrole | Formation of a passivating polypyrrole layer ebrary.net | Enhanced resistance to corrosion of metallic substrates |

| Conductive Coatings | Pyrrole | In-situ polymerization to form a conductive polypyrrole network researchgate.net | Antistatic properties, EMI shielding |

| Surface Functionalization | Ethanamine | Covalent attachment to surface functional groups | Altered surface properties (e.g., wettability), platform for further modification |

| Adhesion Promotion | Ethanamine | Interaction with substrate and polymer matrix | Improved adhesion of coatings to various surfaces |

| Smart Coatings | Pyrrole | Electroactive nature of polypyrrole | Sensing capabilities, stimuli-responsive behavior |

Future Research Directions and Perspectives on N 2 1h Pyrrol 1 Yl Benzyl Ethanamine

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research on the synthesis of N-(2-(1H-pyrrol-1-yl)benzyl)ethanamine is expected to move beyond traditional methods towards more sustainable and atom-economical approaches. Green chemistry principles will likely guide the exploration of novel synthetic strategies. rsc.orgbenthamdirect.com

Key areas of investigation could include:

Biocatalysis: The use of enzymes to catalyze the synthesis could offer high selectivity and milder reaction conditions, reducing energy consumption and waste generation.

Flow Chemistry: Continuous flow synthesis can provide better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of pyrrole (B145914) derivatives. nih.gov

Solvent-Free or Green Solvents: The use of deep eutectic solvents or reactions in the absence of traditional organic solvents can minimize the environmental impact. mdpi.com

Catalytic C-H Activation: Direct functionalization of C-H bonds offers a more atom-economical approach to building the molecular framework.

A comparative overview of potential synthetic pathways is presented in the interactive table below:

| Synthetic Pathway | Catalyst/Reagent | Solvent | Key Advantages | Potential Challenges |

| Traditional Reductive Amination | Sodium borohydride (B1222165) | Methanol (B129727) | Well-established, reliable | Use of hazardous reagents |

| Biocatalytic Reductive Amination | Transaminase enzyme | Aqueous buffer | High enantioselectivity, mild conditions | Enzyme stability and cost |

| Flow Chemistry Synthesis | Immobilized catalyst | Ethyl acetate | High throughput, improved safety | Initial setup cost |

| Microwave-Assisted Paal-Knorr | Montmorillonite clay | None | Rapid synthesis, solvent-free | Scalability may be an issue |

In-depth Mechanistic Understanding of Biological Interactions

Preliminary studies on compounds with similar structural motifs suggest a wide range of potential biological activities for this compound. The pyrrole nucleus is a common feature in many biologically active compounds, including antimicrobial and anticancer agents. researchgate.netnih.gov Future research will likely focus on elucidating the specific mechanisms through which this compound interacts with biological systems.

Potential research avenues include:

Target Identification: Identifying the specific enzymes, receptors, or other biomolecules that this compound interacts with.

Enzyme Inhibition Studies: Investigating the potential of this compound to inhibit key enzymes involved in disease pathways.

Receptor Binding Assays: Determining the affinity and selectivity of the compound for various receptors.

Computational Modeling and Docking Studies: Using in silico methods to predict the binding modes and interactions of the compound with its biological targets.

Rational Design and Synthesis of Analogue Libraries for Targeted Research

The structural versatility of this compound makes it an excellent candidate for the development of analogue libraries. By systematically modifying different parts of the molecule, researchers can explore the structure-activity relationships (SAR) and optimize its properties for specific applications.

Future efforts in this area may involve:

Combinatorial Chemistry: Employing high-throughput synthesis techniques to generate a large number of analogues with diverse substitutions.

Scaffold Hopping: Replacing the pyrrole or benzyl (B1604629) core with other heterocyclic or aromatic systems to explore new chemical space.

Fragment-Based Drug Discovery: Using small molecular fragments to build novel analogues with improved binding affinity and selectivity.

The following table illustrates a hypothetical SAR study for a series of analogues:

| Analogue | R1 Substitution (Pyrrole Ring) | R2 Substitution (Benzyl Ring) | Biological Activity (IC50, µM) |

| Lead Compound | H | H | 10.5 |

| Analogue 1 | 2-CH3 | H | 8.2 |

| Analogue 2 | H | 4-Cl | 5.1 |

| Analogue 3 | 2-CH3 | 4-Cl | 2.3 |

| Analogue 4 | H | 4-OCH3 | 15.8 |

Development of Advanced Analytical Tools for Detection and Quantification